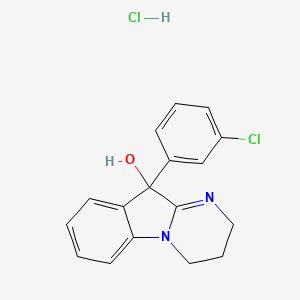
Ciclazindol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciclazindol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H16Cl2N2O and its molecular weight is 335.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300923. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Properties
Research has shown ciclazindol to exhibit significant antidepressant effects. It has been compared to established antidepressants like desipramine in clinical trials. One notable study involved 29 healthy volunteers who received either ciclazindol or desipramine over an 8-week period. The findings indicated that both medications increased resting pupil diameter, suggesting central nervous system activity, but ciclazindol reached steady-state plasma levels faster than desipramine .
Anorectic Effects
Ciclazindol also demonstrates anorectic properties, making it a candidate for weight management therapies. Its ability to influence appetite regulation without significant side effects associated with traditional anorectics is particularly noteworthy.
Neurotransmitter System Research
The compound has been utilized to study neurotransmitter systems, specifically focusing on norepinephrine and dopamine pathways. Its unique profile allows researchers to better understand the mechanisms underlying mood disorders and appetite control .
Clinical Trials
Several clinical trials have highlighted ciclazindol's efficacy compared to other antidepressants:
- Study Design : A double-blind trial comparing ciclazindol and desipramine.
- Participants : 29 healthy volunteers.
- Dosage : Ciclazindol was administered at 50 mg twice daily.
- Outcomes : Both drugs significantly affected pupil diameter, indicating their pharmacological impact on the central nervous system .
Key Findings from Studies
- Ciclazindol showed a faster onset of action compared to desipramine.
- It did not significantly interact with postsynaptic alpha-receptors, which may contribute to its reduced side effect profile compared to other antidepressants like amitriptyline .
Ciclazindol's biological activity is characterized by its peripheral sodium reuptake blocking effects, which enhances neurotransmitter availability while minimizing adverse reactions typically associated with other antidepressants. This mechanism may provide therapeutic benefits for patients experiencing depression with concurrent appetite issues .
Potential Industrial Applications
Given its unique chemical structure and pharmacological properties, ciclazindol is being explored for potential industrial applications in pharmaceutical development. Its profile suggests that it could serve as a model compound for creating new medications aimed at treating mood disorders and obesity .
Propriétés
Numéro CAS |
37647-52-2 |
|---|---|
Formule moléculaire |
C17H16Cl2N2O |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol;hydrochloride |
InChI |
InChI=1S/C17H15ClN2O.ClH/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20;/h1-3,5-8,11,21H,4,9-10H2;1H |
Clé InChI |
CVTGQABRWAXYMD-UHFFFAOYSA-N |
SMILES |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O.Cl |
SMILES canonique |
C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O.Cl |
Key on ui other cas no. |
37647-67-9 37647-52-2 |
Numéros CAS associés |
37751-39-6 (Parent) |
Synonymes |
10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride ciclazindol Wy 23409 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















